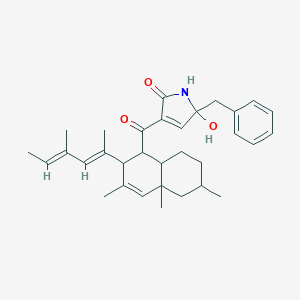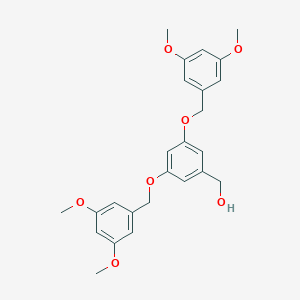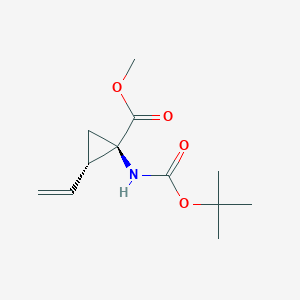
D-Ribonolactone
Descripción general
Descripción
D-Ribonolactone is a sugar lactone and an inhibitor of β-galactosidase of Escherichia coli with a Ki of 26 mM .
Synthesis Analysis
D-Ribonolactone serves as a versatile chiral pool for the total synthesis of natural products such as malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, neplanocins, and many others . The preparation of new C-nucleosides starting from D-ribonolactone has attracted the attention of several groups in the past decade .Molecular Structure Analysis
The molecular formula of D-Ribonolactone is C5H8O5 . Its average mass is 148.114 Da and its monoisotopic mass is 148.037170 Da .Chemical Reactions Analysis
D-Ribonolactone is a key intermediate in the synthesis of various biologically relevant compounds . It has been used in the electrocatalytic oxidation of D-ribofuranose to D-ribonolactone, a precursor for C-nucleoside based drugs like Remdesivir .Physical And Chemical Properties Analysis
D-Ribonolactone has a density of 1.7±0.1 g/cm3 . Its boiling point is 364.3±11.0 °C at 760 mmHg . The melting point is 83-85ºC .Aplicaciones Científicas De Investigación
Synthesis of Protected Dihydroxyproline from Pentose Sugar : D-Ribonolactone was used as a starting material to synthesize N-((fluorenylmethoxy)carbonyl)-3,4-bis-O-(tert-butyldimethylsilyl)-D-2,3-cis-3,4-cis-3,4-dihydroxyproline, representing a general strategy for synthesizing 3,4-dihydroxyprolines using pentose sugars (Weir & Taylor, 1999).
Synthesis of Eldanolide and Trans-Cognac Lactone : D-Ribonolactone derivatives were reacted with alkyl cuprates to synthesize molecules with a (4S,5R)-4,5-dialkyldihydro-2(3H)-furanone type constitution, enabling the synthesis of (+)-eldanolide and (+)-trans-cognac lactone (Ortuño, Mercé, & Font, 1987).
Synthesis of Ranunculin : A short synthesis from D-Ribonolactone was described for a compound (−)-(S)-γ-hydroxymethyl-α,β-butenolide, leading to the first-time synthesis of (−)-ranunculin (Camps et al., 1982).
Formation of Functionalized Carbocycles : Acyclic alkenyl iodides derived from D-Ribonolactone were treated with samarium(II) iodide, forming highly functionalized carbocycles with varying chemoselectivity and diastereoselectivity (Zhou & Bennett, 1997).
Synthesis of Pheromones and Aromas : D-Ribonolactone was used as a starting material for the synthesis of γ-alkyl-α,β-butenolides or γ-alkylbutyrolactones, which have applications as pheromones in insects and fruit fragrances (Cardellach, Font, & Ortuño, 1984).
Antimicrobial Activity of Carbohydrate Derivatives : Aldonamides derived from D-Ribonolactone were evaluated for their antimicrobial activity against various pathogens, showing moderate antitubercular activity and activity against S. aureus (dos Reis et al., 2008).
Production of D-Ribose : D-Ribonolactone is an intermediate in the synthesis of D-ribose, a sugar used in various applications. Monitoring the calcium ion concentration in D-Ribonolactone solutions is crucial for the efficient production of D-ribose (Kaz'mina & Fadeeva, 1981).
Safety and Hazards
Direcciones Futuras
D-Ribonolactone is a versatile synthetic precursor of biologically relevant scaffolds . It has been used in the synthesis of C-nucleosides, which have gained renewed interest due to their antiviral activity . The use of benzylidene as a ribonolactone protecting group useful in the synthesis of C-purine nucleosides analogues has been investigated .
Propiedades
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863521 | |
| Record name | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
CAS RN |
5336-08-3 | |
| Record name | D-Ribonolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




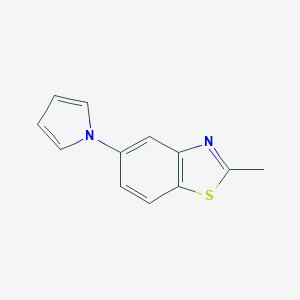
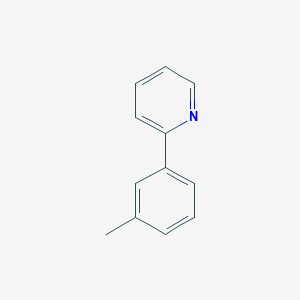
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
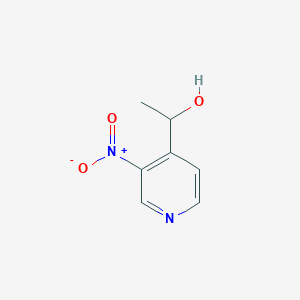

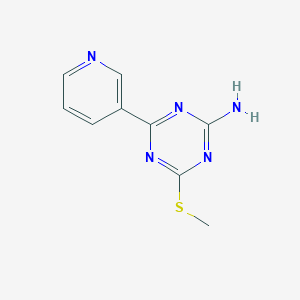
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)

